

# Preclinical Evaluation of FAP-Targeted Peptides in Xenograft Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: *FAP targeting peptide-PEG2 conjugate*

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This document provides detailed application notes and protocols for the preclinical evaluation of Fibroblast Activation Protein (FAP)-targeted peptides, with a focus on constructs incorporating Polyethylene Glycol (PEG) linkers, in xenograft models. These guidelines are compiled from various preclinical studies and are intended to assist in the design and execution of similar research.

## Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.<sup>[1][2][3][4][5]</sup> Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.<sup>[2][3][4][6][7]</sup> FAP-targeting peptides, often coupled with chelators for radiolabeling, have shown promise in preclinical and early clinical studies.<sup>[6][7][8][9]</sup> The incorporation of linkers, such as PEG, is a strategy employed to optimize the pharmacokinetic properties of these peptides, potentially leading to improved tumor uptake and retention.<sup>[10][11]</sup>

## Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating various FAP-targeted peptides in xenograft models. These studies often compare different FAP-targeting agents, including those with modifications designed to improve their therapeutic potential.

Table 1: Comparative Biodistribution of FAP-Targeted Radiotracers in HEK-FAP Xenograft Models

Radiotracer	Time Post-Injection	Tumor Uptake (%ID/g)	Reference
68Ga-FAP-2286	1 hour	10.6	<a href="#">[12]</a>
68Ga-FAPI-46	1 hour	10.1	<a href="#">[12]</a>
177Lu-FAP-2286	24 hours	15.8	<a href="#">[12]</a>
177Lu-FAPI-46	24 hours	3.8	<a href="#">[12]</a>
177Lu-FAP-2286	72 hours	16.4	<a href="#">[12]</a>
177Lu-FAPI-46	72 hours	1.6	<a href="#">[12]</a>
111In-FAP-2286	1 hour	11.1	<a href="#">[13]</a>
111In-FAP-2286	48 hours	9.1	<a href="#">[13]</a>

Table 2: Therapeutic Efficacy of 177Lu-labeled FAP Peptides in Xenograft Models

Xenograft Model	Treatment	Dose	Outcome	Reference
HEK-FAP	177Lu-FAP-2286	30 MBq	111% Tumor Growth Inhibition	[6]
HEK-FAP	177Lu-FAP-2286	60 MBq	113% Tumor Growth Inhibition	[6]
Sarcoma PDX	177Lu-FAP-2286	30 or 60 MBq	Significant Antitumor Activity	[4]
HEK-293-FAP	177Lu-FAP-HXN	Not Specified	Significant Antitumor Activity	[8][9]

Table 3: In Vitro Binding Affinity and Inhibition of FAP-Targeted Agents

Compound	Target	Assay	IC50 (nM)	KD (nM)	Reference
FAP-2286	Human FAP	Protease Activity	3.2	1.1	[4][12]
FAPI-46	Human FAP	Protease Activity	1.2	0.04	[12]
FAP-2286	Human FAP	Competitor Binding	2.7	-	[12]
FAPI-46	Human FAP	Competitor Binding	1.3	-	[12]
FAP-2286 Metal Complexes	Human FAP	Competitor Binding	1.7 - 3.4	0.2 - 1.4	[4]

## Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of FAP-targeted peptides are provided below.

## Protocol 1: Establishment of FAP-Expressing Xenograft Models

This protocol describes the generation of subcutaneous xenograft models using cancer cell lines engineered to express FAP.

### Materials:

- FAP-expressing cancer cell line (e.g., HEK-293-FAP, HT1080-FAP, A549-FAP)[1][8][9]
- Immunocompromised mice (e.g., BALB/c nude, NSG)[6][14]
- Matrigel or similar extracellular matrix
- Sterile PBS
- Cell culture medium
- Trypsin-EDTA
- Syringes and needles

### Procedure:

- Culture the FAP-expressing cells in appropriate media to ~80-90% confluency.
- Harvest the cells by trypsinization and wash with sterile PBS.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $1 \times 10^7$  cells/mL.
- Subcutaneously inject 100-200  $\mu$ L of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- The xenograft model is typically ready for experimental use when tumors reach a volume of 100-200 mm<sup>3</sup>.

## Protocol 2: In Vivo Biodistribution Studies

This protocol outlines the procedure for assessing the biodistribution of radiolabeled FAP-targeted peptides in tumor-bearing mice.

Materials:

- Tumor-bearing mice (from Protocol 1)
- Radiolabeled FAP peptide (e.g.,  $^{68}\text{Ga}$ -FAP-peptide,  $^{177}\text{Lu}$ -FAP-peptide)
- Anesthetic agent
- Gamma counter
- Dissection tools
- Scales for weighing organs

Procedure:

- Administer a known amount of the radiolabeled FAP peptide (e.g., 0.74 MBq for  $^{68}\text{Ga}$ -labeled peptides, 1.85 MBq for  $^{177}\text{Lu}$ -labeled peptides) to each mouse via tail vein injection. [\[15\]](#)
- At predetermined time points (e.g., 1, 2, 4, 24, 48, 72 hours post-injection), euthanize a cohort of mice. [\[10\]](#)[\[12\]](#)[\[13\]](#)
- Collect blood samples and dissect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, muscle, bone).
- Weigh each organ and tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g). [\[15\]](#)

## Protocol 3: Small Animal Imaging (PET/SPECT)

This protocol details the imaging of tumor-bearing mice to visualize the localization of the radiolabeled FAP peptide.

Materials:

- Tumor-bearing mice (from Protocol 1)
- Radiolabeled FAP peptide (e.g.,  $^{68}\text{Ga}$ -FAP-peptide for PET,  $^{111}\text{In}$ -FAP-peptide or  $^{177}\text{Lu}$ -FAP-peptide for SPECT)
- Small animal PET or SPECT scanner
- Anesthetic agent
- Image analysis software

Procedure:

- Anesthetize the tumor-bearing mice.
- Administer the radiolabeled FAP peptide via tail vein injection.
- Position the mouse in the scanner.
- Acquire static or dynamic images at specified time points post-injection.
- Reconstruct and analyze the images to visualize the biodistribution of the tracer and quantify uptake in the tumor and other organs.

## Protocol 4: Therapeutic Efficacy Studies

This protocol describes the assessment of the anti-tumor efficacy of a therapeutically radiolabeled FAP peptide.

Materials:

- Tumor-bearing mice (from Protocol 1) with established tumors

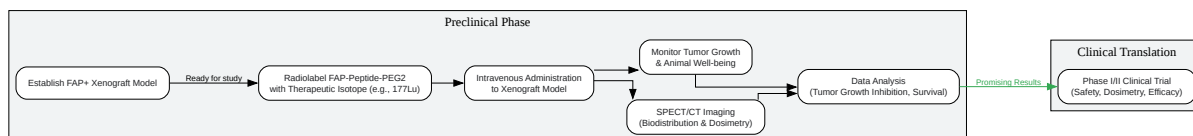
- Therapeutically radiolabeled FAP peptide (e.g.,  $^{177}\text{Lu}$ -FAP-peptide)
- Vehicle control
- Calipers for tumor measurement
- Scale for monitoring body weight

Procedure:

- Randomize mice into treatment and control groups.
- Administer a single or multiple doses of the therapeutic radiolabeled FAP peptide or vehicle control via intravenous injection.<sup>[4]</sup>
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity.
- The study is typically concluded when tumors in the control group reach a predetermined size, or at a specified time point.
- Analyze the data to determine tumor growth inhibition and assess any treatment-related toxicity.

## Visualizations

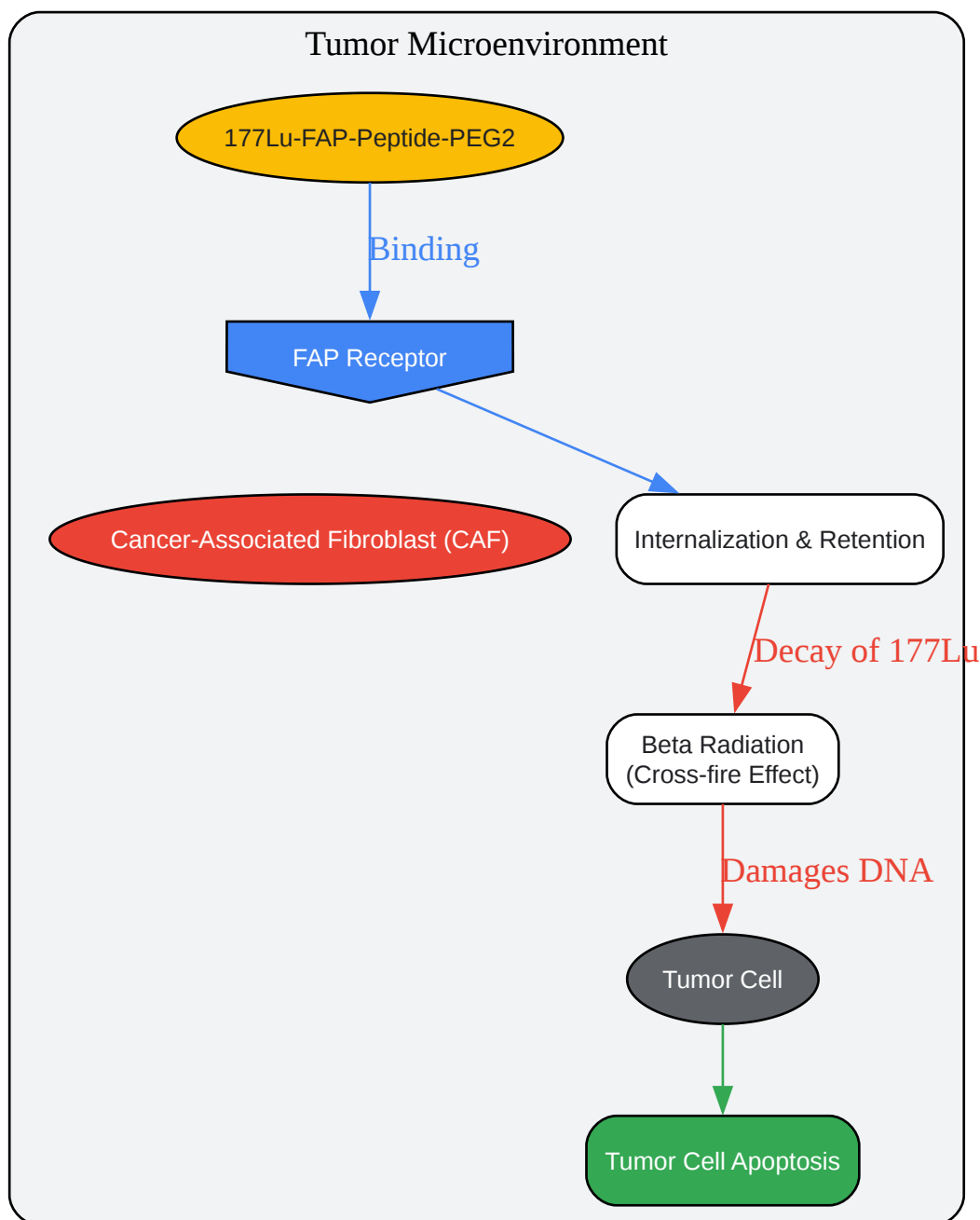
### FAP-Targeted Radionuclide Therapy Workflow



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Caption: Workflow for preclinical evaluation of FAP-targeted radionuclide therapy.

## Mechanism of FAP-Targeted Radiotherapy in the Tumor Microenvironment

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Caption: FAP-targeted peptide binds to CAFs, leading to radiation-induced tumor cell death.

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